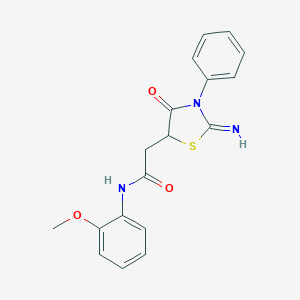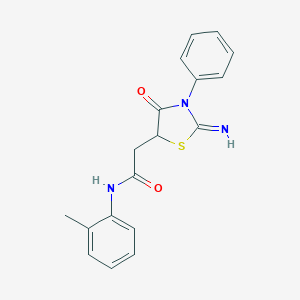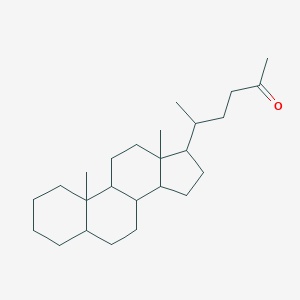![molecular formula C17H15N3O3S B228392 2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B228392.png)
2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as HOTA and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of HOTA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. HOTA has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
HOTA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of various diseases. HOTA has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has been shown to have a protective effect on the liver and kidney in animal models of drug-induced toxicity.
实验室实验的优点和局限性
The advantages of using HOTA in lab experiments include its high purity and yield, as well as its potential applications in various fields of research. However, the limitations of using HOTA include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the research of HOTA. One area of research is the development of HOTA-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of HOTA and its potential targets. Additionally, the development of new synthesis methods for HOTA and its analogs is an area of ongoing research.
In conclusion, HOTA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its synthesis method has been optimized to produce high yields and purity. HOTA has been extensively studied for its potential applications in various fields of research and has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. HOTA has several advantages and limitations for lab experiments, and there are several future directions for its research.
合成方法
The synthesis of HOTA involves the reaction between 4-hydroxyaniline and 2-aminothiazole in the presence of acetic anhydride. This reaction leads to the formation of the intermediate compound, which is then treated with N-phenylacetyl chloride to obtain the final product, HOTA. The synthesis method of HOTA has been optimized to produce high yields and purity.
科学研究应用
HOTA has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. HOTA has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to reduce inflammation and oxidative stress in animal models of various diseases.
属性
分子式 |
C17H15N3O3S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C17H15N3O3S/c21-13-8-6-12(7-9-13)19-17-20-16(23)14(24-17)10-15(22)18-11-4-2-1-3-5-11/h1-9,14,21H,10H2,(H,18,22)(H,19,20,23) |
InChI 键 |
ZWZBVWDETODANW-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=C(C=C3)O |
SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=C(C=C3)O |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)

![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)
![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)




![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)
![8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
![8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228349.png)